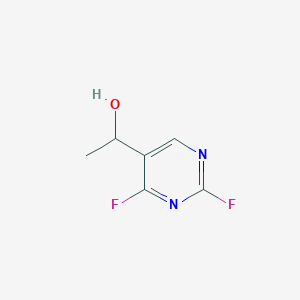

3,3-Dimethylmorpholine-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

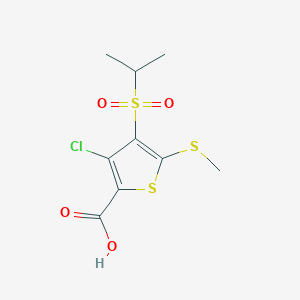

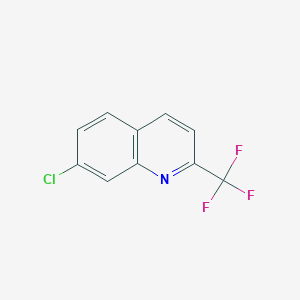

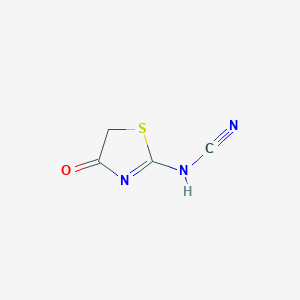

3,3-Dimethylmorpholine-2,5-dione, also known as DMMD or N-Acetylmorpholinone, is a cyclic imide that is widely used in organic synthesis as a versatile reagent. DMMD is a white crystalline solid that is soluble in water, ethanol, and ether. It has a molecular formula of C6H9NO3 and a molecular weight of 143.14 g/mol. DMMD is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism Of Action

The mechanism of action of 3,3-Dimethylmorpholine-2,5-dione in organic synthesis is based on its ability to act as a nucleophile or an electrophile, depending on the reaction conditions. 3,3-Dimethylmorpholine-2,5-dione can undergo nucleophilic substitution with a variety of electrophiles, such as alkyl halides, acyl halides, and sulfonyl halides. 3,3-Dimethylmorpholine-2,5-dione can also act as an electrophile in the presence of a nucleophile, such as an enolate or an organolithium reagent. The reactivity of 3,3-Dimethylmorpholine-2,5-dione can be further enhanced by the addition of Lewis acids, such as titanium tetrachloride or boron trifluoride.

Biochemical and Physiological Effects:

3,3-Dimethylmorpholine-2,5-dione has not been extensively studied for its biochemical or physiological effects, but it has been reported to have some antimicrobial activity. 3,3-Dimethylmorpholine-2,5-dione has been shown to inhibit the growth of several bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. The mechanism of action of 3,3-Dimethylmorpholine-2,5-dione as an antimicrobial agent is not well understood, but it is thought to involve disruption of cell membrane integrity.

Advantages And Limitations For Lab Experiments

3,3-Dimethylmorpholine-2,5-dione is a versatile reagent that can be used in a variety of reactions, making it a valuable tool for organic synthesis. 3,3-Dimethylmorpholine-2,5-dione is relatively easy to synthesize and handle, and it is readily available from commercial suppliers. However, 3,3-Dimethylmorpholine-2,5-dione is a toxic and irritant substance that can cause skin and eye irritation, and it should be handled with care. 3,3-Dimethylmorpholine-2,5-dione is also sensitive to moisture and should be stored in a dry environment.

Future Directions

There are several potential future directions for research on 3,3-Dimethylmorpholine-2,5-dione. One area of interest is the development of new synthetic methods using 3,3-Dimethylmorpholine-2,5-dione as a reagent. Another area of interest is the exploration of 3,3-Dimethylmorpholine-2,5-dione as an antimicrobial agent, including studies on its mechanism of action and its potential use in clinical applications. 3,3-Dimethylmorpholine-2,5-dione could also be studied for its potential as a catalyst or as a building block for the synthesis of new materials.

Synthesis Methods

3,3-Dimethylmorpholine-2,5-dione can be synthesized by the reaction of N-methylmorpholine and phosgene in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an unstable intermediate, N-chloromethylmorpholine, which undergoes hydrolysis to yield 3,3-Dimethylmorpholine-2,5-dione. The reaction is typically carried out in a solvent such as dichloromethane or chloroform at room temperature.

Scientific Research Applications

3,3-Dimethylmorpholine-2,5-dione is widely used as a reagent in organic synthesis due to its ability to undergo a variety of reactions, including nucleophilic substitution, Michael addition, and cycloaddition. 3,3-Dimethylmorpholine-2,5-dione is particularly useful in the synthesis of heterocyclic compounds, which are important building blocks in the pharmaceutical industry. 3,3-Dimethylmorpholine-2,5-dione has also been used in the synthesis of natural products, such as alkaloids and terpenoids.

properties

CAS RN |

184002-65-1 |

|---|---|

Product Name |

3,3-Dimethylmorpholine-2,5-dione |

Molecular Formula |

C6H9NO3 |

Molecular Weight |

143.14 g/mol |

IUPAC Name |

3,3-dimethylmorpholine-2,5-dione |

InChI |

InChI=1S/C6H9NO3/c1-6(2)5(9)10-3-4(8)7-6/h3H2,1-2H3,(H,7,8) |

InChI Key |

NDDHZDQGBCUVLH-UHFFFAOYSA-N |

SMILES |

CC1(C(=O)OCC(=O)N1)C |

Canonical SMILES |

CC1(C(=O)OCC(=O)N1)C |

synonyms |

2,5-Morpholinedione,3,3-dimethyl-(9CI) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanone, 1-(1S,2R,4S)-bicyclo[2.2.1]hept-5-en-2-yl-(9CI)](/img/structure/B63353.png)

![3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione](/img/structure/B63354.png)